5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Catalog No.
S803809
CAS No.
43153-20-4
M.F
C8H14Br2O2
M. Wt
302 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

CAS Number

43153-20-4

Product Name

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

IUPAC Name

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Molecular Formula

C8H14Br2O2

Molecular Weight

302 g/mol

InChI

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3

InChI Key

CEWDAROJZGKUGQ-UHFFFAOYSA-N

SMILES

CC1(OCC(CO1)(CBr)CBr)C

Canonical SMILES

CC1(OCC(CO1)(CBr)CBr)C

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a bifunctional organic building block derived from neopentyl glycol. Its defining structural feature is the protection of the 1,3-diol as a 2,2-dimethyl-1,3-dioxane (acetonide or ketal) group. This protection renders the hydroxyl groups inert, allowing the two primary bromomethyl groups to be used as selective electrophilic sites for constructing complex molecular architectures, such as bidentate ligands and spirocyclic monomers, without interference from the diol functionality.

Direct substitution with the unprotected analog, 2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG), is unsuitable for synthetic routes requiring selective reaction at the C-Br bonds under basic or organometallic conditions. The free hydroxyl groups in DBNPG are nucleophilic and will compete in substitution reactions or, more commonly, undergo rapid intramolecular cyclization to form an oxetane, consuming one of the reactive sites. This makes the target compound, with its inert ketal protection, non-interchangeable for syntheses that require both bromomethyl groups to react symmetrically with external nucleophiles, such as in the formation of bidentate phosphine ligands or spiro-orthocarbonates. Using DBNPG for such applications would necessitate additional protection and deprotection steps, increasing process complexity and reducing overall yield.

Precursor Suitability: Enables Symmetric Derivatization by Preventing Unwanted Cyclization

The primary value of the 2,2-dimethyl-1,3-dioxane protecting group is its prevention of intramolecular side reactions common to the unprotected comparator, 2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG). Under basic conditions required for many nucleophilic substitutions, DBNPG readily undergoes intramolecular Williamson ether synthesis to form a (3-(bromomethyl)oxetan-3-yl)methanol structure, consuming one of the two desired reactive sites. In contrast, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane allows for clean, symmetric, and high-yield substitution at both bromomethyl positions, as demonstrated in its use to prepare bidentate phosphine ligands where both C-Br bonds react with a phosphide nucleophile.

Evidence DimensionSynthetic Pathway Control
Target Compound DataEnables symmetric 1,3-disubstitution reactions on the neopentyl core.
Comparator Or Baseline2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG) preferentially undergoes intramolecular cyclization to a mono-functional oxetane.
Quantified DifferenceQualitative but absolute: provides access to symmetric products inaccessible in a single step from DBNPG.
ConditionsReactions involving bases or nucleophiles (e.g., phosphides, alkoxides).

This compound is the correct choice for synthesizing symmetric structures like bidentate ligands or crosslinkers, avoiding the yield loss and purification challenges from DBNPG's side reactions.

Processability: Superior Solubility in Organic Solvents for Homogeneous Reaction Conditions

The acetonide group makes 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane significantly less polar than its unprotected counterpart, DBNPG. DBNPG is a hydrophilic solid with two free hydroxyl groups, exhibiting a notable water solubility of 38 g/L. In contrast, the target compound is readily soluble in common organic solvents such as Dimethyl sulfoxide (DMSO) and methylene chloride, enabling homogeneous reaction conditions critical for consistent and scalable synthesis. This difference in solubility is a key processability parameter; choosing the target compound avoids the challenges of finding a mutual solvent for polar DBNPG and nonpolar organic reactants.

Evidence DimensionSolubility
Target Compound DataSoluble in organic solvents such as DMSO and CH2Cl2.
Comparator Or Baseline2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG) is a polar solid with a water solubility of 38 g/L.
Quantified DifferenceQualitative difference in solvent compatibility (organophilic vs. hydrophilic), directly impacting process design.
ConditionsStandard laboratory temperature and pressure.

Improved solubility in standard organic solvents simplifies reaction setup, enhances reproducibility, and avoids heterogeneous mixtures that can lead to lower yields and inconsistent product quality.

Application Performance: Essential Precursor for Low-Shrinkage Expanding Monomers

This compound is a key intermediate for synthesizing spiro orthocarbonates (SOCs), a class of monomers prized for their ability to undergo double ring-opening polymerization with minimal shrinkage or even volume expansion. For example, copolymers containing SOC moieties derived from related precursors have demonstrated a shift from polymerization shrinkage to a 1.8% volume expansion upon cationic crosslinking. The synthesis of these SOCs requires the reaction of a protected diol with reagents like thiophosgene or carbon disulfide, a pathway where the unprotected hydroxyl groups of DBNPG would interfere. Therefore, procuring the protected 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a prerequisite for accessing these high-performance, dimensionally stable polymers.

Evidence DimensionPolymerization Volume Change
Target Compound DataEnables synthesis of spiro orthocarbonate monomers which can lead to volume expansion upon polymerization (e.g., +1.8% reported for a related system).
Comparator Or BaselineStandard acrylic or epoxy monomers typically exhibit significant volume shrinkage (e.g., 5-15%) during polymerization.
Quantified DifferenceOffers a pathway to polymers with significantly reduced shrinkage or net expansion, a critical performance metric.
ConditionsCationic ring-opening polymerization of derived spiro orthocarbonate monomers.

For applications in precision castings, dental composites, and high-performance adhesives, minimizing polymerization shrinkage is critical to prevent stress, micro-cracking, and bond failure.

Synthesis of Symmetric Bidentate Ligands for Homogeneous Catalysis

Where precise control over ligand architecture is required, this compound serves as an ideal precursor. The inert protecting group ensures that both bromomethyl arms react cleanly with nucleophiles like phosphides or amines to form symmetric, pincer-type, or chelating ligands without the side reactions that would occur with unprotected diols.

Development of Low-Shrinkage Dental Composites and Precision Adhesives

This compound is the logical starting material for producing spiro orthocarbonate (SOC) monomers. These monomers are formulated into advanced polymer systems where dimensional stability during curing is paramount. The ability of SOCs to reduce or eliminate volume shrinkage addresses a primary failure mechanism in dental fillings and high-stress adhesive applications.

Creation of Complex Spirocyclic and Dendritic Architectures

As a stable, bifunctional building block, this molecule is well-suited for the stepwise construction of complex 3D structures. Its defined stereochemistry and predictable reactivity allow for its use as a core or branching unit in the synthesis of spiro-polymers, dendrimers, and other hyperbranched materials where topological control is essential.

XLogP3

2.1

Wikipedia

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Dates

Last modified: 08-15-2023

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